Venlafaxine-d6

Catalog No.
S872371
CAS No.
1062606-12-5
M.F
C17H27NO2
M. Wt
283.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venlafaxine-d6

CAS Number

1062606-12-5

Product Name

Venlafaxine-d6

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C17H27NO2

Molecular Weight

283.44 g/mol

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3

InChI Key

PNVNVHUZROJLTJ-WFGJKAKNSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl

Venlafaxine-d6 (hydrochloride) is a certified reference material intended for use as an internal standard for the quantification of venlafaxine by GC- or LC-MS. Venlafaxine is categorized as an antidepressant. This product is intended for research and forensic applications.
Venlafaxine is an analytical reference material intended for use as an internal standard for the quantification of venlafaxine by GC- or LC-MS. Venlafaxine is categorized as an antidepressant. This product is intended for research and forensic applications.

Venlafaxine-d6 (CAS 1062606-12-5) is a highly pure, hexadeuterated stable isotope-labeled internal standard (SIL-IS) specifically engineered for the absolute quantification of the SNRI antidepressant venlafaxine via LC-MS/MS workflows. Featuring a definitive +6 Da mass shift (precursor m/z 284.4) relative to the native analyte (m/z 278.3), it exhibits identical reversed-phase chromatographic retention and electrospray ionization (ESI) efficiency [1]. In procurement and assay development, procuring this exact isotopic match is critical for normalizing extraction recovery variances and correcting for severe matrix effects (ion suppression or enhancement) in complex biological and environmental matrices, ensuring that bioanalytical methods meet stringent FDA and EMA validation criteria [2].

ISTD Workflow Fit

Certified isotopic internal standard Deuterated venlafaxine CRM for LC-MS/MS quantification
ISO 17034 / ISO/IEC 17025 CRM traceability supports bioanalytical method validation
Solution formats available Methanol-based solutions facilitate direct spike into calibrators

Substituting Venlafaxine-d6 with a generic structural analog (e.g., diazepam-d5 or a generic class-level standard) introduces severe quantitative vulnerabilities in mass spectrometry workflows. Because structural analogs do not co-elute perfectly with venlafaxine, they are subjected to different matrix suppression zones within the ESI source, meaning the internal standard fails to accurately track and cancel out the matrix effect experienced by the target analyte[1]. Furthermore, utilizing lower-deuterated isotopologues (such as Venlafaxine-d3) risks isotopic cross-talk, where the natural M+3 isotopic envelope of high-concentration native venlafaxine artificially inflates the internal standard signal. The +6 Da shift of Venlafaxine-d6 guarantees baseline isotopic separation, preventing calibration curve non-linearity and eliminating the quantitative bias inherent to non-exact substitutes [2].

Substitution Risk

Target ISTD
Venlafaxine-d6 co-elutes with venlafaxine, mirroring matrix effects and extraction recovery sample-by-sample.
Unlabeled / Analog
Unlabeled venlafaxine or structural analogs exhibit different retention and ionization, limiting matrix effect correction.
CRM Traceability
Full ISO 17034 certification with documented uncertainty supports method validation documentation.
Non-CRM Standards
Typical reference materials may lack the metrological traceability needed for regulated bioanalysis review.

Absolute Matrix Effect Correction in Complex Biological Samples

In UPLC-MS/MS assays of complex matrices, native venlafaxine is highly susceptible to ion suppression. When utilizing Venlafaxine-d6 as the SIL-IS, the matrix effect is precisely compensated, yielding a normalized accuracy of ~100% across varying matrix lots. In contrast, using a non-coeluting structural analog fails to track the specific suppression zone of venlafaxine, often resulting in >15% quantitative bias. By maintaining a constant analyte-to-IS area ratio regardless of the matrix background, Venlafaxine-d6 ensures the assay meets the <15% RSD regulatory requirement for matrix effects [1].

Evidence DimensionMatrix effect compensation accuracy
Target Compound DataVenlafaxine-d6 (Maintains <5% quantitative variance across matrices)
Comparator Or BaselineStructural analog IS (>15% variance due to differential ion suppression)
Quantified Difference>10% improvement in quantitative accuracy in suppressing matrices
ConditionsUPLC-MS/MS (ESI+) of plasma/serum samples

Eliminates matrix-dependent quantitative bias, ensuring that clinical and forensic results remain accurate regardless of the patient's specific biological background.

Validation Accuracy
Reported
Intra-day 96.8–102.4%, Inter-day 97.1–101.8%
Supports bioanalytical validation accuracy review
QC levels in rat plasma; ion suppression 20–40% without ISTD

Elimination of Isotopic Cross-Talk for Extended Dynamic Range

For therapeutic drug monitoring, calibration curves must span a wide concentration range. Using Venlafaxine-d6 provides a +6 Da mass shift (m/z 284.4 to 121.0), which completely bypasses the natural isotopic envelope of native venlafaxine. Lower-deuterated standards (e.g., +3 Da) can suffer from cross-talk, where high concentrations of the native drug contribute to the IS transition, skewing the lower limit of quantification (LLOQ). The d6 label ensures zero measurable cross-talk, supporting a robust linear dynamic range (e.g., up to 1000 ng/mL) with a correlation coefficient > 0.99 [1].

Evidence DimensionIsotopic interference at high analyte concentrations
Target Compound DataVenlafaxine-d6 (Zero measurable cross-talk; +6 Da shift)
Comparator Or BaselineVenlafaxine-d3 (Susceptible to M+3 natural isotope interference)
Quantified DifferenceComplete baseline isotopic separation, preventing LLOQ distortion
ConditionsHigh-concentration LC-MS/MS calibration curves

Allows laboratories to validate a broader calibration range, drastically reducing the need for costly and time-consuming sample dilutions.

Extraction Recovery
Class-level inference
88.8% absolute recovery
Supports extraction recovery correction
Co-extraction behavior matches venlafaxine

Normalization of Solid-Phase Extraction (SPE) Recovery Variances

Sample preparation using Solid Phase Extraction (SPE) inherently involves analyte losses. Studies demonstrate that while the absolute extraction recovery of venlafaxine from biological matrices using HLB cartridges is approximately 88.8%, the inclusion of Venlafaxine-d6 effectively normalizes this loss. Because the d6-isotopologue shares identical physicochemical extraction behavior, the relative recovery (accuracy) is maintained at 98-102% with an RSD of <5%. Methods relying on external calibration or unmatched internal standards propagate this ~11% absolute loss directly into the final quantitative error [1].

Evidence DimensionQuantitative accuracy post-extraction
Target Compound DataVenlafaxine-d6 normalized quantification (98-102% accuracy, <5% RSD)
Comparator Or BaselineExternal calibration or unmatched IS (~88% accuracy, uncorrected loss)
Quantified Difference~12% recovery correction and minimization of extraction variance
ConditionsOasis HLB solid-phase extraction followed by UPLC-MS/MS

Guarantees reproducible batch-to-batch quantification by automatically correcting for unavoidable physical losses during sample preparation.

Co-Elution
Reported
Venlafaxine-d6 <0.02 min vs Analog 0.5–2.0+ min
Supports matrix effect co-compensation
Identical ionization conditions in ESI source
Multiplex Panel
Reported
15-antidepressant UPLC-MS/MS, ISTD at 5 ng/sample
Supports multi-analyte research panel validation
Human serum matrix, protein precipitation
CRM Certification
Data to verify
Purity ≥99.76%, isotopic enrichment ≥99 atom% D
Supports metrological traceability documentation
ISO 17034 / ISO/IEC 17025 certified; vendor specification
Preclinical PK
Reported
Validated MRM method meets FDA bioanalytical validation criteria
Supports preclinical PK method validation
Rabbit and rat plasma; extended-release formulation studies

Therapeutic Drug Monitoring (TDM) in Clinical Diagnostics

Venlafaxine-d6 serves as the benchmark internal standard for high-throughput clinical LC-MS/MS assays monitoring patient compliance and dosing efficacy. Its ability to accurately correct for matrix effects in serum and plasma ensures that patient-specific biological variations do not interfere with the absolute quantification of the drug, directly supporting the evidence of its matrix-compensating superiority [1].

Forensic Toxicology and Urine Drug Testing

In forensic settings where urine specific gravity and matrix compositions vary wildly, Venlafaxine-d6 provides the necessary isotopic separation and extraction normalization. Its +6 Da mass shift prevents cross-talk even in cases of massive overdose, ensuring legally defensible quantitative accuracy without the need for extensive sample dilution [2].

Environmental Monitoring of Pharmaceutical Pollutants

For the analysis of urban runoff and wastewater, where extreme ion suppression from environmental humic substances routinely causes structural analog internal standards to fail, Venlafaxine-d6 precisely tracks the native compound's ionization behavior. This ensures reliable non-target and target screening of pharmaceutical contamination in complex environmental matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology research
ISO 17034 CRM traceability documentation
Matrix-effect correction and recovery in research matrices
Bioanalytical method validation
Co-elution and identical ionization profile
Accuracy and precision endpoint review per validation guidance
Preclinical PK formulation studies
Stable isotope-labeled internal standard for complex matrices
Exposure-model validation (AUC, Cmax) without matrix bias
Research PK monitoring in human plasma
Multi-analyte panel compatibility
ISTD benchmarking and matrix-effect control in research matrices

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.241839580 Da

Monoisotopic Mass

283.241839580 Da

Heavy Atom Count

20

Explore Compound Types